molecular formula C20H21N5S B10863595 9-(Tert-butyl)-2-(3-pyridyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

9-(Tert-butyl)-2-(3-pyridyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10863595
M. Wt: 363.5 g/mol
InChI Key: PQYBILSXXMHKFZ-UHFFFAOYSA-N
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Description

9-(Tert-butyl)-2-(3-pyridyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound with a unique structure that combines elements of pyridine, benzothiophene, and triazolopyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Tert-butyl)-2-(3-pyridyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic reactions. The process starts with the preparation of the core benzothiophene structure, followed by the introduction of the pyridine and triazolopyrimidine moieties. Common reagents used in these reactions include tert-butyl halides, pyridine derivatives, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-(Tert-butyl)-2-(3-pyridyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-(Tert-butyl)-2-(3-pyridyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent or a tool for studying biological processes.

Medicine

In medicine, 9-(Tert-butyl)-2-(3-pyridyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine may be explored for its potential pharmacological properties. Its unique structure could make it a candidate for drug development, particularly in areas such as oncology, neurology, and infectious diseases.

Industry

In industry, this compound may be used in the development of new materials with unique properties. Its complex structure could contribute to the design of advanced polymers, coatings, and other materials with specific functionalities.

Mechanism of Action

The mechanism of action of 9-(Tert-butyl)-2-(3-pyridyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-(Tert-butyl)-2-(3-pyridyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine include other benzothiophene derivatives, pyridine-containing compounds, and triazolopyrimidine analogs. Examples include:

  • Benzothiophene
  • Pyridine
  • Triazolopyrimidine

Uniqueness

What sets 9-(Tert-butyl)-2-(3-pyridyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine apart is its unique combination of these structural elements, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H21N5S

Molecular Weight

363.5 g/mol

IUPAC Name

13-tert-butyl-4-pyridin-3-yl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C20H21N5S/c1-20(2,3)13-6-7-14-15(9-13)26-19-16(14)18-23-17(24-25(18)11-22-19)12-5-4-8-21-10-12/h4-5,8,10-11,13H,6-7,9H2,1-3H3

InChI Key

PQYBILSXXMHKFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CN=CC=C5

Origin of Product

United States

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